

Application Note: Synthesis of 2,6-Diiodo-4-nitrophenol from p-Nitrophenol

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Compound of Interest

Compound Name: 2,6-Diiodo-4-nitrophenol

Cat. No.: B1216091

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the synthesis of **2,6-Diiodo-4-nitrophenol**, a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.^[1] The method described is a direct electrophilic iodination of p-nitrophenol. The protocol covers the reaction setup, purification, and characterization of the final product, presenting quantitative data in a structured format for clarity and reproducibility.

Introduction

2,6-Diiodo-4-nitrophenol is a key building block in synthetic chemistry. Its structure, featuring a phenolic hydroxyl group, a nitro group, and two iodine atoms, provides multiple sites for further functionalization.^[1] The electron-withdrawing nitro group and the bulky iodine atoms significantly influence the reactivity of the aromatic ring and the acidity of the phenolic proton. This protocol details a reliable method for the preparation of **2,6-Diiodo-4-nitrophenol** starting from the readily available p-nitrophenol through a di-iodination reaction.

Reaction Scheme:

Data Summary

The following table summarizes the physicochemical properties of the key reactant and product, along with typical reaction parameters and expected outcomes.

Parameter	p-Nitrophenol (Starting Material)	2,6-Diiodo-4-nitrophenol (Product)
Molecular Formula	C ₆ H ₅ NO ₃	C ₆ H ₃ I ₂ NO ₃ [2]
Molecular Weight	139.11 g/mol	390.90 g/mol [2]
Appearance	Colorless to pale yellow crystals	Yellow crystalline solid [2] [3]
Melting Point	113-114 °C	152-154 °C [2] [3]
Molar Ratio	1 equivalent	-
Iodinating Agent	Iodine (I ₂) / Sodium Iodide (NaI) & Sodium Hypochlorite (NaOCl)	-
Solvent	Methanol	-
Reaction Temperature	0 °C to Room Temperature	-
Reaction Time	1.5 hours	-
Expected Yield	-	85-95%
Purification Method	Recrystallization from aqueous ethanol	-

Experimental Protocol

This protocol is adapted from standard iodination procedures for activated phenols.[\[4\]](#)

3.1 Materials and Equipment

- Reagents:
 - p-Nitrophenol (1.0 eq)

- Sodium Iodide (NaI) (2.2 eq)
- Methanol (MeOH)
- Sodium Hypochlorite (NaOCl, 6% aqueous solution) (2.2 eq)
- Sodium thiosulfate (10% w/w aqueous solution)
- Hydrochloric acid (2 M aqueous solution)
- Ethanol (for recrystallization)
- Deionized water
- Equipment:
 - Round-bottom flask (250 mL)
 - Magnetic stirrer and stir bar
 - Dropping funnel (60 mL)
 - Ice/water bath
 - Büchner funnel and filter flask
 - Standard laboratory glassware (beakers, graduated cylinders)
 - pH paper
 - Rotary evaporator

3.2 Synthesis Procedure

- **Dissolution:** In a 250 mL round-bottom flask, dissolve 13.9 g (0.1 mol, 1.0 eq) of p-nitrophenol and 33.0 g (0.22 mol, 2.2 eq) of sodium iodide in 100 mL of methanol.
- **Cooling:** Place the flask in an ice/water bath on a magnetic stirrer and cool the solution to 0 °C with continuous stirring.

- **Addition of Oxidant:** Transfer the required volume of 6% sodium hypochlorite solution (approx. 172 mL, 0.22 mol, 2.2 eq) to a dropping funnel. Add the sodium hypochlorite solution dropwise to the stirred methanolic solution over a period of approximately 60 minutes. Maintain the temperature at 0 °C throughout the addition.
- **Reaction:** After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 30 minutes. The solution may thicken as the product precipitates.
- **Quenching:** Remove the ice bath and add 20 mL of 10% aqueous sodium thiosulfate solution to quench any unreacted iodine/hypochlorite. Stir for 10 minutes.
- **Acidification and Precipitation:** Slowly acidify the mixture by adding 2 M HCl in small portions while stirring. Monitor the pH with pH paper until it reaches approximately pH 2-3. The yellow product will precipitate completely.
- **Isolation:** Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).
- **Drying:** Dry the crude product in a vacuum oven at 50-60 °C or in a desiccator over a suitable drying agent.

3.3 Purification

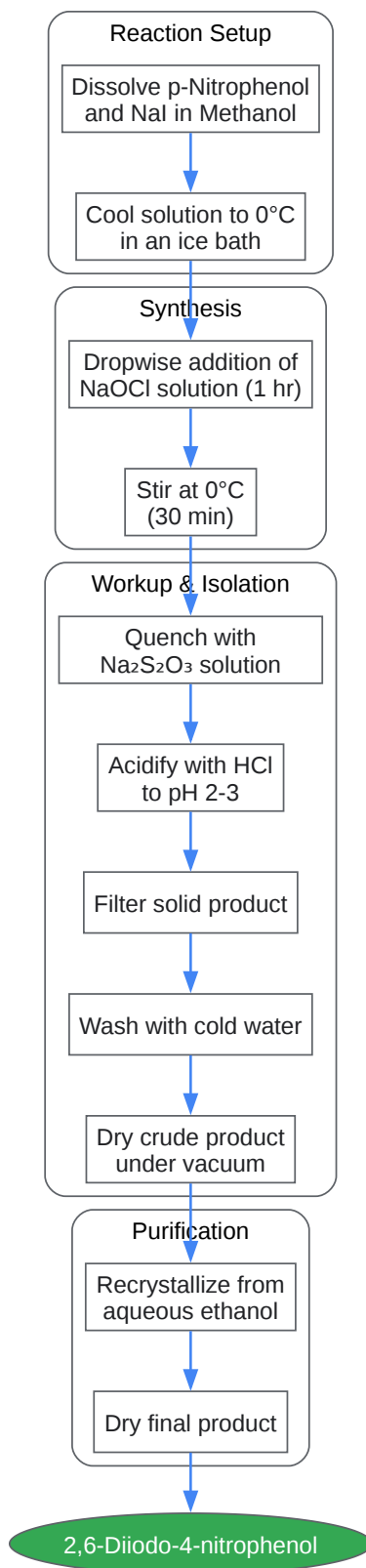
- **Recrystallization:** Transfer the crude, dry **2,6-Diiodo-4-nitrophenol** to an appropriately sized Erlenmeyer flask. Recrystallize from a minimal amount of hot 80% aqueous ethanol to obtain pure yellow crystals.
- **Drying:** Dry the purified crystals under vacuum to remove any residual solvent.

3.4 Characterization

The identity and purity of the final product can be confirmed by measuring its melting point (expected: 152-154 °C) and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the synthesis and the chemical transformation pathway.



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Caption: Experimental workflow for the synthesis of **2,6-Diiodo-4-nitrophenol**.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- p-Nitrophenol and its derivatives are toxic and can be absorbed through the skin. Handle with care.
- Sodium hypochlorite is corrosive and an oxidizing agent. Avoid contact with skin and eyes.
- Handle all chemicals and solvents in accordance with standard laboratory safety procedures. Dispose of chemical waste according to institutional guidelines.

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